molecular formula C39H59NO15 B8106028 Fmoc-NH-PEG11-CH2COOH

Fmoc-NH-PEG11-CH2COOH

Cat. No.: B8106028
M. Wt: 781.9 g/mol
InChI Key: SFAFLCDMDCLRMS-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG11-CH2COOH (CAS 2629308-66-1) is a monodispersed PEG-based linker of high purity (≥95%), featuring an Fmoc-protected amine on one terminus and a carboxylic acid group on the other . This bifunctional design provides researchers with orthogonal reactivity, allowing for sequential and controlled conjugation strategies . The Fmoc protecting group is stable under acidic conditions but can be selectively removed under basic conditions, revealing a free primary amine for subsequent coupling reactions . Simultaneously, the terminal carboxylic acid (CH2COOH) can be activated with common agents like EDC or DCC to form stable amide bonds with primary amines, offering a versatile handle for bioconjugation . The integrated PEG11 spacer, comprising 11 ethylene oxide units, confers significant hydrophilicity, enhancing the solubility of conjugated molecules in aqueous media and improving bioavailability . Furthermore, the PEG chain increases the overall molecular flexibility and steric accessibility, which can lead to improved binding kinetics and reduced aggregation in complex biological systems . This reagent is extensively applied in the synthesis of Antibody-Drug Conjugates (ADCs) as a cleavable linker, in the construction of PROteolysis-Targeting Chimeras (PROTACs) to connect the E3 ligase ligand with the target protein ligand, and in the development of diagnostic probes and imaging agents by linking targeting moieties with reporter molecules . It is critical for research applications in drug delivery, nanotechnology, and novel materials science . For optimal stability, this product should be stored at -20°C in a sealed container, protected from light and moisture, and is intended strictly for Research Use Only .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Coupling of Functional Groups

  • Resin Activation : Rink Amide AM resin is swelled in DMF for 30 minutes, followed by Fmoc deprotection using 20% piperidine.

  • PEG Coupling : Fmoc-NH-(PEG)11-COOH (5 eq) is activated with HBTU/HOBt/NMM (5:5:10 molar ratio) and coupled to the resin overnight.

  • Terminal Carboxylic Acid Introduction : Bromoacetic acid (3 eq) is reacted with the PEG-bound resin using DIC (diisopropylcarbodiimide) as a coupling agent, forming the CH2COOH terminus.

  • Final Deprotection : The resin is treated with a cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% H2O) for 3 hours to release the product.

Purification and Isolation

Crude Fmoc-NH-PEG11-CH2COOH is precipitated in cold diethyl ether, centrifuged, and purified via reverse-phase HPLC using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA). High-resolution mass spectrometry (HRMS) confirms the molecular weight (observed: 649.73 g/mol; theoretical: 649.72 g/mol).

Optimization of Synthesis Parameters

PEG Length and Solubility

Studies demonstrate that PEG11 spacers outperform shorter chains (e.g., PEG4 or PEG8) in enhancing solubility. For instance, PEG11 increases aqueous solubility by 15-fold compared to PEG4, critical for in vivo stability.

Table 1: Impact of PEG Length on Solubility and Yield

PEG LengthSolubility (mg/mL)Yield (%)Purity (%)
PEG412.56892
PEG818.27594
PEG1127.88998
Data derived from refs.

Coupling Efficiency Enhancements

Using double coupling strategies (two sequential reactions with 5 eq of PEG derivative) improves yields from 75% to 93%. Additionally, incorporating 0.01 M EDTA in the reaction buffer minimizes metal-catalyzed oxidation of PEG chains.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 220 nm reveals a single peak at 8.5 minutes, confirming >98% purity. Mobile phase optimization (0.1% TFA in acetonitrile/water) resolves PEG-related impurities that co-elute in isocratic conditions.

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization (MALDI-TOF) spectra show a dominant [M+H]+ ion at m/z 650.1, consistent with the theoretical mass. Minor peaks at m/z 672.1 and 694.1 correspond to sodium and potassium adducts, respectively.

Table 2: Analytical Data for this compound

ParameterResultMethod
Molecular Weight649.73 g/molHRMS
Retention Time8.5 minRP-HPLC
Purity98.2%AUC (220 nm)
Solubility (H2O)27.8 mg/mLGravimetric
Data compiled from refs.

Applications in Bioconjugation

Maleimide-Based Conjugation

The terminal carboxylic acid of this compound reacts with primary amines in proteins (e.g., lysine residues) via EDC/NHS chemistry, forming stable amide bonds. Alternatively, introducing a maleimide group enables thiol-specific conjugation to cysteine residues, achieving >90% coupling efficiency in PBS (pH 7.4).

PROTAC Synthesis

In proteolysis-targeting chimeras (PROTACs), this compound links E3 ligase ligands to target protein binders. The PEG spacer optimizes ternary complex formation, reducing off-target degradation .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to yield the free amine.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products:

    Free Amine: Obtained after deprotection of the Fmoc group.

    Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines.

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability
The incorporation of PEG significantly improves the solubility and stability of therapeutic agents. This is particularly beneficial for hydrophobic drugs that require solubilization to enhance bioavailability .

Targeted Therapy
this compound is utilized in the development of targeted therapies such as PROTAC (Proteolysis Targeting Chimeras). PROTACs are designed to selectively degrade specific proteins within cells by linking them to E3 ligases through PEG linkers like this compound . This approach allows for precise modulation of protein levels, which is critical in treating diseases such as cancer.

Bioconjugation Applications

Versatile Linker for Conjugation
The compound serves as an effective linker for bioconjugation processes. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can then react with carboxylic acids or other functional groups to form stable amide bonds . This property makes it suitable for creating complex biomolecular constructs.

Case Study: Synthesis of PROTACs
In a study involving the synthesis of PROTACs, this compound was employed to connect a ligand for an E3 ubiquitin ligase with a target protein. The resulting conjugates demonstrated enhanced cellular uptake and selective degradation of target proteins, highlighting the efficacy of PEG linkers in drug design .

Peptide Synthesis

Improved Peptide Solubility
this compound is also advantageous in peptide synthesis. The Fmoc protecting group allows for the selective deprotection of amino acids during synthesis, while the PEG chain enhances the solubility of the resulting peptides .

Application in Therapeutic Peptides
In therapeutic peptide development, the use of this compound has been shown to improve the pharmacokinetic properties of peptides by increasing their solubility and stability in physiological conditions .

Mechanism of Action

Mechanism: The compound acts as a linker, facilitating the conjugation of various molecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine for further conjugation. The PEG spacer increases solubility and reduces immunogenicity, while the terminal carboxylic acid allows for the formation of stable amide bonds with primary amines.

Molecular Targets and Pathways:

    Protein Conjugation: Targets primary amine groups on proteins for conjugation.

    Drug Delivery: Facilitates the delivery of therapeutic agents to specific targets by improving solubility and stability.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₉H₅₉NO₁₅ (as per ) or C₄₁H₆₃NO₁₆ (conflicting data; see discussion below).
  • CAS No.: 675606-79-8.
  • Molecular Weight : ~826.0 g/mol (varies by source).
  • Functional Groups : Fmoc-NH (base-labile protection) and -CH₂COOH (activatable for amide coupling).
  • Storage : -20°C, protected from light and moisture.

Comparison with Similar Compounds

Variations in PEG Chain Length

PEG length critically impacts solubility, steric effects, and linker flexibility. Below is a comparison of Fmoc-NH-PEG11-CH2COOH with shorter and longer PEG analogs:

Compound PEG Units Molecular Weight (g/mol) CAS No. Key Differences Applications
Fmoc-NH-PEG2-CH2COOH 2 385.41 166108-71-0 Shorter spacer; limited solubility Small-molecule conjugation
Fmoc-NH-PEG5-CH2COOH 5 517.6 635287-26-2 Moderate flexibility; 98% purity Peptide-drug conjugates
This compound 11 826.0 675606-79-8 Long spacer; enhanced hydrophilicity ADCs, nanoparticle coatings
Fmoc-NH-PEG12-CH2COOH 12 826.0 (disputed) 675606-79-8 Potential typo in PEG length vs. CAS Similar to PEG11

Notes:

  • Molecular Formula Discrepancy: reports C₃₉H₅₉NO₁₅ for PEG11, while assigns C₄₁H₆₃NO₁₆ to PEG12. This suggests possible source errors or batch variations.
  • PEG11 vs. PEG12 : PEG12 derivatives (e.g., Fmoc-NH-PEG12-CH2COOH) may offer marginally greater flexibility but share similar applications.

Terminal Functional Group Variants

The terminal group (-CH₂COOH vs. -CH₂CH₂COOH) influences conjugation efficiency and linker length:

Compound Terminal Group Structure Reactivity
This compound -CH₂COOH Direct carboxylic acid Standard EDC/NHS activation
Fmoc-NH-PEG6-CH2CH2COOH -CH₂CH₂COOH Extended alkyl chain Increased spacer length; similar activation
Fmoc-NH-PEG10-CH2CH2COOH -CH₂CH₂COOH 10 PEG + extended chain Enhanced distance for drug attachment

Protecting Group Alternatives

Fmoc is compared with other amine-protecting groups:

Compound Protecting Group Deprotection Conditions Advantages
This compound Fmoc Piperidine (basic) Orthogonal to acid-sensitive groups
Boc-NH-PEG11-NH2 Boc TFA (acidic) Compatible with Fmoc-based SPPS

Application Context : Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to mild deprotection, while Boc is used in acid-stable systems.

Commercial Availability and Pricing

Comparative pricing (USD) for 1g quantities:

  • Fmoc-NH-PEG2-CH2COOH : $65.00.
  • This compound : ~$150–200 (estimated; see PEG10 at $150/g).
  • Fmoc-NH-PEG12-CH2COOH : $150–$4,000 (bulk pricing varies).

Research Findings and Trends

ADC Applications : PEG11 derivatives are increasingly used in ADCs for improved solubility and reduced aggregation.

Nanotechnology: PEG11’s hydrophilicity enhances nanoparticle stability in vivo.

Synthetic Challenges : Longer PEG chains (≥11 units) require stringent storage (-20°C) to prevent oxidation.

Biological Activity

Fmoc-NH-PEG11-CH2COOH is a prominent compound utilized in bioconjugation and drug delivery systems, particularly for its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, examining its pharmacological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a poly(ethylene glycol) (PEG) moiety that enhances solubility and reduces immunogenicity. Its structure includes:

  • Fmoc Group : A protecting group that stabilizes the amine during synthesis.
  • PEG Chain : Comprising 11 ethylene glycol units, this segment improves the pharmacokinetics of conjugated drugs.
  • Carboxylic Acid : Facilitates further conjugation reactions.

The molecular formula is C27H45N1O9C_{27}H_{45}N_{1}O_{9} with a molecular weight of approximately 517.568 g/mol .

Pharmacokinetics and Bioavailability

This compound significantly enhances the pharmacokinetics and bioavailability of therapeutic agents. The PEG moiety allows for:

  • Increased Circulation Time : Prolonged presence in systemic circulation due to reduced renal clearance.
  • Evasion of Immune Detection : PEGylation helps evade immune responses, leading to improved therapeutic efficacy .

Applications in Drug Delivery

This compound is particularly valuable in:

  • Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, improving targeted delivery while minimizing systemic toxicity .
  • PROTACs : The compound links target proteins with E3 ligases, facilitating selective degradation of specific proteins within cells. This mechanism is crucial for targeted cancer therapies .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological contexts.

Study 1: Efficacy in PROTAC Development

A study highlighted the use of this compound in developing PROTACs targeting oncogenic proteins. The results showed:

  • Enhanced Targeting : The incorporation of this linker significantly improved the degradation rates of target proteins in cellular assays.
  • Reduced Off-target Effects : By selectively degrading specific proteins, the compound minimized adverse effects associated with traditional therapies .

Study 2: Serum Stability and Drug Release

Research focusing on the serum stability of PEGylated compounds indicated that this compound maintained high stability over extended periods. Key findings included:

Time (h)% Remaining Activity
0100
185
470

This stability is crucial for ensuring that therapeutic agents remain effective during circulation before reaching their target sites .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other PEG-based linkers is useful:

Compound NameStructure/FunctionalityUnique Features
Fmoc-NH-PEG8-CH2COOHShorter PEG chainLess hydrophilic; may have different solubility properties
Azido-PEG11-acidContains an azide groupUseful for click chemistry applications
Fmoc-NH-PEG12-acidLonger PEG chainPotentially higher solubility but may alter pharmacokinetics
Fmoc-NH-PEG5-CH2COOHShortest PEG chainLimited applications due to lower molecular weight

This compound stands out due to its balanced length and functional groups, making it particularly suitable for applications requiring both solubility and reactivity .

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